molecular formula C17H14N4O2S B2791797 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide CAS No. 671199-19-2

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2791797
CAS No.: 671199-19-2
M. Wt: 338.39
InChI Key: LEJAJEUCKCCBFG-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups including a triazoloquinoline group, a thio group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The triazoloquinoline group is a fused ring system that includes a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a quinoline ring (a fused six-membered benzene ring and five-membered pyridine ring). The thio group (-SH) is likely attached to this core at the 2-position. The acetamide group (CH3CONH-) is likely attached to a furan ring, which is then attached to the core structure .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions. The thio group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents. The aromatic rings in the structure could contribute to its stability and might also influence its optical properties .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and stability under various conditions, and developing methods for its synthesis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJAJEUCKCCBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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